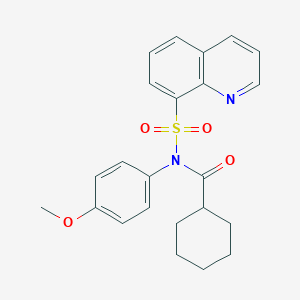
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In cancer research, this compound has been studied for its ability to inhibit the NF-κB pathway, which is frequently activated in many types of cancer and contributes to tumor growth and survival. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy. In autoimmune disorders, this compound has been studied for its ability to suppress the immune response and reduce inflammation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.
Mécanisme D'action
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. This compound binds to the ATP-binding pocket of the IKKβ subunit, preventing its activation and subsequent phosphorylation of IκBα. This results in the inhibition of NF-κB translocation to the nucleus and the downregulation of NF-κB target genes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes. In autoimmune disorders, this compound suppresses the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects.
Orientations Futures
There are several future directions for the research and development of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. In addition, further studies are needed to investigate the potential off-target effects of this compound and to identify new therapeutic applications for this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide involves the reaction of 4-methoxyaniline with 8-bromoquinoline in the presence of potassium carbonate and copper (I) iodide. The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride and sulfonyl chloride to yield the final product. The purity of this compound can be further improved by recrystallization from ethanol or ethyl acetate.
Propriétés
Formule moléculaire |
C23H24N2O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide |
InChI |
InChI=1S/C23H24N2O4S/c1-29-20-14-12-19(13-15-20)25(23(26)18-7-3-2-4-8-18)30(27,28)21-11-5-9-17-10-6-16-24-22(17)21/h5-6,9-16,18H,2-4,7-8H2,1H3 |
Clé InChI |
IPIPZWUBIRRSHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
